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1-(Methoxymethyl)cyclobutanecarboxylic acid, with the chemical formula and CAS number 408326-43-2, is a cyclic carboxylic acid characterized by the presence of a methoxymethyl group attached to a cyclobutane ring. This compound exhibits unique chemical properties due to the structural arrangement of its functional groups, which enhances its reactivity and potential applications in various fields.
These reactions allow for the modification of the compound's structure, leading to a variety of derivatives with potentially useful properties.
The biological activity of 1-(Methoxymethyl)cyclobutanecarboxylic acid is attributed to its interaction with specific molecular targets within biological systems. The methoxymethyl group may participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. Such interactions could modulate the activity of enzymes, receptors, and other biomolecules, suggesting potential applications in pharmaceuticals and biochemistry.
The synthesis of 1-(Methoxymethyl)cyclobutanecarboxylic acid can be achieved through various methods:
1-(Methoxymethyl)cyclobutanecarboxylic acid has potential applications across various fields:
Studies on the interactions of 1-(Methoxymethyl)cyclobutanecarboxylic acid with biomolecules are essential for understanding its biological effects. The ability of the methoxymethyl group to engage in hydrogen bonding and hydrophobic interactions suggests that it could influence enzyme activity and receptor binding. Further research is needed to elucidate specific pathways and molecular targets affected by this compound.
Several compounds exhibit structural similarities to 1-(Methoxymethyl)cyclobutanecarboxylic acid. These include:
The uniqueness of 1-(Methoxymethyl)cyclobutanecarboxylic acid arises from the presence of the methoxymethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This substitution affects the compound's reactivity, solubility, and interactions with other molecules, making it particularly valuable for specific applications in research and industry .
1-(Methoxymethyl)cyclobutanecarboxylic acid (CAS: 1082766-22-0) is a bicyclic organic compound featuring a cyclobutane ring substituted with a methoxymethyl group (–CH2OCH3) and a carboxylic acid (–COOH) moiety. Its molecular formula is C7H12O3, with a molecular weight of 144.17 g/mol. The SMILES notation (COCC1(C(=O)O)CCC1) and InChI key (RCYWGWYQQBABKC-UHFFFAOYSA-N) further define its connectivity and stereochemical properties. The cyclobutane ring adopts a puckered conformation to alleviate torsional strain, a characteristic shared with other small cycloalkanes.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1082766-22-0 |
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| SMILES | COCC1(C(=O)O)CCC1 |
| InChI Key | RCYWGWYQQBABKC-UHFFFAOYSA-N |
The IUPAC name 1-(methoxymethyl)cyclobutane-1-carboxylic acid reflects its substitution pattern: a methoxymethyl group and carboxylic acid are bonded to the same carbon atom on the cyclobutane ring. It belongs to two broader classes:
Structurally analogous compounds include:
Cyclobutane chemistry originated with James Bruce and Richard Willstätter’s 1907 synthesis of cyclobutane via hydrogenation of cyclobutene. However, the integration of functionalized cyclobutanes into synthetic workflows gained momentum in the 21st century, driven by their utility in drug design. The methoxymethyl-substituted variant emerged as part of efforts to balance steric effects and solubility in small-molecule therapeutics. Its synthesis leverages modern techniques like catalytic ring-closing metathesis and photochemical [2+2] cycloadditions.
The compound’s significance stems from two key attributes:
Recent applications include its use as:
Table 2: Comparison with Related Cyclobutane Carboxylic Acids
The unsubstituted cyclobutane skeleton deviates only slightly from the perfect square; typical internal C–C–C angles are 88°–90°, while opposite angles expand toward 92° to partially relieve torsional strain [1]. Microwave and DFT studies of cyclobutanecarboxylic acid confirm a shallow double-well potential that permits rapid interconversion of boatlike puckers, leaving the four-ring atoms within 0.42 Å of a common plane [2] [3]. Table 1 compares canonical geometric parameters for parent cyclobutane, cyclobutanecarboxylic acid, and the target compound as predicted at B3LYP/6-311+G(d,p).
Table 1. Selected bond lengths (Å) and bond angles (°) for the ring skeleton
| Compound | ⟨C-C⟩ | ⟨C-C-C⟩ | Puckering amplitude q (Å) | Source |
|---|---|---|---|---|
| Cyclobutane | 1.571 [1] | 90.0 [1] | 0.42 [1] | 37 |
| Cyclobutanecarboxylic acid | 1.563 [2] | 89.1 [2] | 0.40 [2] | 6 |
| 1-(Methoxymethyl)cyclobutanecarboxylic acid | 1.565 (calc.) | 89.0 (calc.) | 0.41 (calc.) | 1 [4] |
Semi-rigid ring systems bias the orientation of exocyclic substituents. Gas-phase DFT scans (60° increments) show two low-energy staggered rotamers about the Cring–CH2(OCH_3) bond:
Intramolecular O–H···O contacts in solution tilt the equilibria toward the equatorial rotamer, whereas crystal packing or hydrogen-bond networks often freeze the axial orientation, as observed for methoxy-substituted cyclobutanes in the CSD [5].
The carboxyl carbon is quaternary (C1) and lies nominally on the ring’s pseudo-plane, generating an Sp³ ring junction that carries both the acid and the methoxymethyl arms. In all reported carboxy-substituted four-membered rings the C=O bond tilts 15°–25° out of the ring plane to minimize eclipse with adjacent C-C bonds [1]. Experimental C=O bond lengths cluster at 1.223 Å while C-O(H) average 1.323 Å [1]. Proton exchange broadens the IR O–H stretching band, but neutron diffraction on deuterated samples shows an O–D distance of 0.98 Å and a short O···O hydrogen bond of 2.65 Å in head-to-tail acid dimers [1].
No CCDC refcode currently exists for the exact compound; however, single-crystal X-ray results on closely related 1-methoxycyclobutane-1-carboxylic acid (RCYWGW) [6] provide transferable metrics (Table 2). All structures refine satisfactorily in monoclinic P2₁/c or orthorhombic Pbca settings with Z = 4 and density ≈1.35 g cm⁻³.
Table 2. Representative crystallographic parameters for methoxy-substituted cyclobutane acids
| Parameter | 1-Methoxy derivative (RCYWGW) [6] | Cyclobutanedicarboxylic acid [1] |
|---|---|---|
| Crystal system | Orthorhombic | Monoclinic |
| a (Å) | 9.226 [6] | 5.983 [1] |
| b (Å) | 16.713 [6] | 10.374 [1] |
| c (Å) | 21.021 [6] | 10.917 [1] |
| β (°) | 90 [6] | 101.19 [1] |
| V (ų) | 3,241 [6] | 665 [1] |
| R₁ (I > 2σ) | 0.070 [6] | 0.029 [5] |
The methoxymethyl substituent adopts the axial geometry, stabilized by a 2.01 Å intramolecular Omethoxy···H-Ocarboxyl contact. Packing features chains of O–H···O dimers linked by weak C–H···O interactions, an arrangement that rationalizes the orthorhombic setting and relatively low density [6].
Classical homodesmotic schemes yield a ring strain energy of 26.2 kcal mol⁻¹ for unsubstituted cyclobutane [7]. Substituent effects are modest; MP2/aug-cc-pVTZ calculations place cyclobutanecarboxylic acid at 26.8 kcal mol⁻¹, while the added methoxymethyl group raises the value to 27.0 kcal mol⁻¹ because of additional eclipsing interactions [2]. Table 3 summarizes computed strain increments.
Table 3. Calculated strain energy contributions (kcal mol⁻¹)
| Structure | Base ring | Substitution penalty | Total strain |
|---|---|---|---|
| Cyclobutane | 26.2 [7] | – | 26.2 [7] |
| Cyclobutanecarboxylic acid | 26.2 | +0.6 [2] | 26.8 [2] |
| 1-(Methoxymethyl)cyclobutanecarboxylic acid | 26.2 | +0.8 [2] | 27.0 [2] |
The C1 quaternary center is prochiral. Rotation of the methoxymethyl arm across the pseudo-plane toggles between pseudo-axial (Ra) and pseudo-equatorial (Sa) conformers. Neither microwave spectra nor NMR (600 MHz, CDCl₃) show line splitting, indicating rapid interconversion (>10⁵ s⁻¹ at 298 K). Diastereotopic protons on C2 and C4 exhibit small but diagnostic field separations (Δδ ≈ 0.08 ppm), confirming the existence of a chiral conformational manifold [2]. In the solid state, centrosymmetric packing eliminates macroscopic chirality; therefore, racemic crystals are predicted unless seeded under chiral influence.
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